Cucurbit[7]uril

Catalog No.
S1487350
CAS No.
259886-50-5
M.F
C42H42N28O14
M. Wt
1163 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbit[7]uril

CAS Number

259886-50-5

Product Name

Cucurbit[7]uril

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone

Molecular Formula

C42H42N28O14

Molecular Weight

1163 g/mol

InChI

InChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2

InChI Key

ZDOBFUIMGBWEAB-UHFFFAOYSA-N

SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O

Synonyms

Cucurbit[7]uril;Curcubit[7]uril;Cucurbit[7]uril,research use;Cucurbit[7]uril (CB[7]) hydrate, 99+%;Cucurbit[7]uril hydrate;Cucurbit[7]uril hydrate contains acid of crystalization;2,18:3,17-Dimethano-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,14a,15a,17,18

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O

Enhancing Solubility and Stability

CB[7] can form complexes with various guest molecules, including hydrophobic drugs. This complexation often leads to a significant increase in the drug's solubility in water, a major challenge in drug development. For example, CB[7] increased the aqueous solubility of albendazole by 2,000-fold, making it a more deliverable drug candidate []. Additionally, CB[7] can improve the photostability of certain drugs, protecting them from degradation caused by light exposure [].

Source

Controlled Drug Release

The ability of CB[7] to form inclusion complexes with guest molecules creates a platform for controlled drug release. By tailoring the properties of the complex, researchers can control the rate at which the drug is released from the cage. This allows for targeted delivery and sustained release of the drug, potentially reducing side effects and improving therapeutic efficacy [].

Source

Cucurbit uril is a member of the cucurbituril family, which consists of macrocyclic compounds formed from glycoluril units linked by methylene bridges. The structure of cucurbit uril features a cavity that can encapsulate small molecules, making it a versatile host in supramolecular chemistry. This compound is particularly notable for its hydrophobic interior and water solubility, which facilitate the inclusion of various organic molecules, enhancing its utility in

CB[7] primarily functions through host-guest complexation. Its well-defined cavity provides a platform for guest encapsulation, affecting the guest molecule's properties like reactivity, stability, and solubility []. This ability to control guest behavior makes CB[7] valuable for applications like molecular recognition, drug delivery, and catalysis [].

CB[7] is generally considered non-toxic []. However, as with any research chemical, proper handling procedures should be followed.

. It acts as a supramolecular catalyst, notably in the hydrolysis of bis(4-nitrophenyl)carbonate, where it accelerates the reaction while inhibiting others like bis(4-nitrophenyl)thiocarbonate . Additionally, cucurbit uril has been shown to facilitate intramolecular Diels-Alder reactions by preorganizing reactants into a favorable conformation, effectively mimicking enzymatic activity through its role as an "entropy trap" that reduces the activation entropy necessary for reaction progression .

Research indicates that cucurbit uril exhibits significant biological activity, particularly in drug delivery and molecular recognition. Its ability to form stable complexes with various biomolecules makes it a potential candidate for therapeutic applications. Studies have shown that cucurbit uril can enhance the solubility and bioavailability of poorly soluble drugs by encapsulating them, thereby improving their pharmacokinetic profiles .

The synthesis of cucurbit uril typically involves an acid-catalyzed condensation reaction of glycoluril with formaldehyde. This method allows for the precise control over the size and composition of the resulting macrocyclic compound. Alternative methods include solid-state synthesis techniques that utilize ionic liquids as solvents, providing an environmentally friendly approach to isolate cucurbit uril from mixtures .

Cucurbit urilSmallerModerateDrug deliveryCucurbit urilIntermediateStrongCatalysisCucurbit urilLargerVery StrongVersatile (catalysis, drug delivery)

Cucurbit uril stands out due to its larger cavity size and stronger binding capabilities compared to its smaller counterparts. This allows it to encapsulate a wider range of guest molecules, making it particularly useful in diverse chemical and biological applications.

Studies on the interaction of cucurbit uril with guest molecules reveal its capacity to form stable host-guest complexes. The binding affinity between cucurbit uril and various organic compounds is influenced by factors such as cavity size, shape complementarity, and hydrophobic interactions. These interactions are crucial for designing molecular sensors and drug delivery systems, where selective binding can enhance performance and specificity .

Discovery Context and Pioneering Studies

The story of cucurbiturils begins in 1905 when German chemist Robert Behrend and colleagues first synthesized what would later be identified as cucurbituril through the condensation of glycoluril with formaldehyde. This substance was initially described as "a dry powder that absorbed water and had the ability to absorb dyes from solution". However, the molecular structure remained unelucidated for over seven decades, primarily due to the limited analytical techniques available at that time.

The pivotal breakthrough came in 1981 when William L. Mock and his team at the University of Illinois, Chicago, revisited Behrend's work and employed X-ray crystallography to determine its unique pumpkin-shaped structure. Mock coined the name "cucurbituril" due to its resemblance to pumpkins from the Cucurbitaceae family. This structural elucidation marked the beginning of systematic research into the cucurbituril family of compounds.

Research Timeline and Major Milestones

The development of CB7 and related compounds follows a fascinating timeline marked by several significant discoveries:

Table 1. Key Milestones in Cucurbituril Research

YearDiscovery/DevelopmentResearch GroupSignificance
1905First synthesis of CB6Behrend et al.Initial compound synthesis without structural characterization
1981Structure elucidation of CB6Mock and FreemanFirst X-ray crystal structure; named "cucurbituril"
1983Demonstration of catalytic propertiesMock5.5 × 10⁴ rate enhancement of Huisgen cycloaddition reactions
2000Discovery and isolation of CB5, CB7, CB8Kim KimoonExpansion of cucurbituril family
2002Discovery of CB10Day and coworkersInitially found as inclusion complex with CB5
2005Isolation of pure CB10Isaacs and coworkersDevelopment of displacement techniques for isolation
2012-2018Development of functionalized derivativesVarious groupsCreation of monohydroxyCB7 and other derivatives

Cucurbit [1]uril possesses a distinctive barrel-shaped molecular architecture that defines its exceptional host-guest recognition properties. The compound features a rigid macrocyclic framework composed of seven glycoluril units interconnected by fourteen methylene bridges, creating a well-defined hydrophobic cavity with precisely controlled dimensions [2].

The portal dimensions of cucurbit [1]uril are characterized by an oxygen-oxygen average diameter of 5.17 Å, which provides selective access to the internal cavity [3]. These portals are lined with carbonyl groups that create electronegative regions with electrostatic potential values of approximately -25 kcal/mol, facilitating strong ion-dipole interactions with cationic guests [3]. The cavity itself exhibits a carbon-carbon average diameter of 8.20 Å and a depth of 9.09 Å, resulting in a total cavity volume of 242 ų [3] [4].

The structural rigidity of cucurbit [1]uril is evidenced by its relatively small β-angle variations, which are approximately 0.8° wider than those observed in classical cucurbiturils [3]. This structural stability contributes to the molecule's exceptional binding properties while maintaining sufficient flexibility to accommodate guests of varying sizes and shapes.

Structural ParameterValueSignificance
Portal diameter (O-O)5.17 ÅControls guest access
Cavity diameter (C-C)8.20 ÅDetermines guest size selectivity
Cavity depth9.09 ÅInfluences binding strength
Cavity volume242 ųAccommodates diverse guests
Molecular weight1163.0 g/molModerate size for applications

The electronegative portals create a distinctive electrostatic environment that strongly favors the binding of positively charged guests. The carbonyl-lined portals exhibit electrostatic potential values significantly more negative than the near-neutral cavity interior, establishing a gradient that guides guest molecules into the hydrophobic core [3]. This architectural feature distinguishes cucurbit [1]uril from other macrocyclic hosts such as cyclodextrins, which lack such pronounced electrostatic differentiation.

Structural Distortion During Host-Guest Binding

The structural flexibility of cucurbit [1]uril enables significant conformational adaptations upon guest binding, demonstrating remarkable induced-fit behavior. Comprehensive analysis of crystallographic data reveals that guest encapsulation fundamentally alters the ellipticity distribution of the host molecule, with statistically significant differences observed between free and complexed states [5].

The ellipticity measurements indicate that cucurbit [1]uril can undergo moderate structural distortions while maintaining its overall architectural integrity. The maximum observed ellipticity values demonstrate the host's capacity to deform its circular cross-section to accommodate guests with non-spherical geometries [5]. This flexibility is particularly pronounced when binding elongated or bulky guests that require cavity expansion.

Detailed structural analysis reveals that cucurbit [1]uril exhibits different binding modes depending on the guest molecule characteristics. For instance, crystallographic studies of dimethyllysine complexes demonstrate three distinct modes of host-guest complexation, each involving different degrees of structural adaptation [6]. The host molecule can accommodate guests through complete encapsulation of charged functional groups while maintaining water molecules within the cavity to solvate the ammonium groups [6].

The binding process involves significant changes in the rotational correlation time of encapsulated guests, with increases of up to 36-fold observed for certain nitroxide radicals [7]. This immobilization effect demonstrates the tight binding achieved through structural complementarity between the host cavity and guest molecules.

Distortion ParameterObservationFunctional Impact
Ellipticity range variationSignificantly altered upon bindingEnhanced guest recognition
Rotational correlation time36-fold increase for certain guestsIncreased immobilization
Structural flexibilityModerate distortion capacityAccommodation of diverse guests
Water molecule retentionMaintained in some complexesGuest solvation within cavity

The structural distortion capability of cucurbit [1]uril is essential for its broad guest recognition profile. The host can adapt its cavity dimensions and shape to optimize van der Waals contacts and electrostatic interactions with guest molecules of varying sizes and geometries. This induced-fit behavior contributes to the exceptionally high binding constants observed for many guest molecules, ranging from 10⁶ to 10¹⁷ M⁻¹ [8].

Covalent Modification Strategies

The development of functionalized cucurbit [1]uril derivatives has emerged as a critical area of research, enabling the expansion of applications beyond the limitations of the parent compound. Three primary synthetic strategies have been established for introducing functional groups onto the cucurbit [1]uril framework: prefunctionalization, postfunctionalization, and the building block approach [9].

Direct Functionalization Methods

The postfunctionalization approach involves direct chemical modification of the cucurbit [1]uril structure, typically targeting the outer methylene groups. The most successful method involves oxidative hydroxylation using potassium persulfate under controlled conditions. This process yields monohydroxy cucurbit [1]uril in approximately 14% yield, representing the first step toward more complex derivatives [10]. The hydroxyl group serves as a versatile handle for further chemical transformations, including substitution reactions with allyl groups and other functional moieties [9].

The oxidation reaction typically requires harsh conditions, including elevated temperatures (85°C) and strong oxidizing agents, due to the chemical inertness of the cucurbit [1]uril framework [9]. Despite the low yields, this approach provides access to monofunctionalized derivatives that retain the excellent host-guest properties of the parent compound while introducing reactive sites for conjugation chemistry.

Building Block Synthesis

The building block approach represents a more efficient strategy for preparing functionalized cucurbit [1]uril derivatives. This method involves the condensation of glycoluril hexamers with functionalized glycoluril bis(cyclic ethers) under acidic conditions [11]. The reaction between hexamer 1 and various glycoluril derivatives yields functionalized cucurbit [1]uril compounds with improved yields compared to postfunctionalization methods.

Monomethyl cucurbit [1]uril synthesis exemplifies this approach, achieved through the reaction of monomethylglycoluril with glycoluril in a 1:6 ratio using formaldehyde and hydrochloric acid catalyst [12]. The reaction proceeds via Mannich condensation at 95°C for 24 hours, yielding products with high purity and enhanced water solubility compared to the parent compound [12].

Modification TypeSynthetic MethodYieldKey Characteristics
Monohydroxy derivativeDirect oxidation14%Reactive hydroxyl group
Monomethyl derivativeMannich reactionHigh purityEnhanced solubility
Azide functionalizationSubstitution chemistry81%Click chemistry compatible
Fluorescent conjugatesConjugation chemistryVariableImaging applications

Advanced Functionalization Techniques

The synthesis of azide-functionalized cucurbit [1]uril derivatives has opened new avenues for bioconjugation applications. The transformation of chloroalkyl derivatives to azide compounds proceeds in high yield (81%) under mild conditions, providing access to click chemistry-compatible building blocks [11]. These azide derivatives can undergo efficient copper-catalyzed azide-alkyne cycloaddition reactions with propargylammonium chloride, yielding triazole-functionalized products in excellent yields (95%) [11].

The development of fluorescent cucurbit [1]uril derivatives has enabled bioimaging applications through conjugation with various chromophores, including tetramethylrhodamine, cyanine dyes, and coumarin derivatives [9]. These fluorescent conjugates maintain the exceptional binding properties of cucurbit [1]uril while providing optical tracking capabilities for biological applications.

Synthetic Derivatives and Their Research Implications

The synthesis of cucurbit [1]uril derivatives has generated a diverse library of compounds with tailored properties for specific applications. These derivatives exhibit enhanced solubility, modified binding selectivity, and novel functional capabilities that expand the utility of the cucurbit [1]uril platform.

Solubility-Enhanced Derivatives

The preparation of highly water-soluble cucurbit [1]uril derivatives addresses one of the primary limitations of the parent compound. Dimethyl cucurbit [1]uril and cyclobutyl cucurbit [1]uril exhibit solubilities of 264 mM and 181 mM, respectively, representing significant improvements over the 20-30 mM solubility of unmodified cucurbit [1]uril [11]. These enhanced solubilities enable applications in concentrated solutions and facilitate the development of supramolecular polymer systems.

The increased solubility of these derivatives also enables their use as solubilization agents for poorly water-soluble pharmaceutical compounds. Dimethyl cucurbit [1]uril has demonstrated the ability to solubilize albendazole, a benzimidazole anthelmintic drug with limited aqueous solubility [11]. This application highlights the potential of functionalized cucurbiturils in drug formulation and delivery systems.

Bioconjugation and Imaging Applications

The development of bioconjugable cucurbit [1]uril derivatives has revolutionized their application in biological systems. Polyethylene glycol-conjugated cucurbit [1]uril exhibits enhanced protein stability and biocompatibility, making it suitable for therapeutic protein modification [9]. The supramolecular PEGylation approach offers advantages over traditional covalent PEGylation methods, including reversibility and reduced immunogenicity.

Fluorescent cucurbit [1]uril derivatives have found extensive use in cellular imaging applications. The conjugation of cucurbit [1]uril with various fluorophores, including Cy3, Cy5, and tetramethylrhodamine, provides imaging probes with exceptional binding properties [9]. These fluorescent derivatives enable the visualization of protein-protein interactions and cellular processes through host-guest recognition mechanisms.

Derivative ClassKey PropertiesPrimary ApplicationsResearch Significance
Solubility-enhanced264 mM (dimethyl)Drug solubilizationPharmaceutical formulation
Fluorescent conjugatesImaging capabilityCellular visualizationBiological research
BioconjugatesProtein modificationTherapeutic applicationsDrug delivery systems
Magnetic nanoparticlesImaging and targetingTheranostic applicationsMedical diagnostics

Therapeutic and Diagnostic Applications

The synthesis of cucurbit [1]uril-functionalized magnetic nanoparticles represents a significant advancement in theranostic applications. These hybrid materials combine the recognition properties of cucurbit [1]uril with magnetic resonance imaging capabilities, enabling targeted drug delivery and real-time monitoring [13]. The covalent attachment of cucurbit [1]uril to iron oxide nanoparticles provides a platform for surface modification through host-guest interactions.

Carborane-functionalized cucurbit [1]uril derivatives have demonstrated unique stimuli-responsive properties for controlled drug release applications. The ortho-carborane guests exhibit strong binding affinity (approximately 10¹⁰ M⁻¹) with cucurbit [1]uril, but can be readily removed through deboronation chemistry under basic conditions [14]. This reversible binding system enables the development of recyclable drug delivery platforms and separation technologies.

XLogP3

-8

Dates

Last modified: 08-15-2023
Lee et al. Chemistry inside molecular containers in the gas phase. Nature Chemistry, doi: 10.1038/nchem.1618, published online 7 April 2013 http://www.nature.com/nchem

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